Regioisomeric Position of Aryl Substituents Determines Downstream Cytotoxic Potency in HeLa Cells
The target compound bears a phenyl group at position 5 and a p-tolyl (4-methylphenyl) group at position 2. Its regioisomer, 7-chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine (CAS 1241709-22-7), has the aryl groups reversed. This positional difference is consequential: SAR analysis of 7-amino derivatives derived from these intermediates shows that methylation of the phenyl ring specifically at the 5-position restores cytotoxic activity against HeLa cells (compound 6 → 7: from inactive to IC₅₀ = 62.59 ± 8.73 µM, SI > 15.98), whereas simultaneous methylation of both aryl rings yields an inactive compound (compound 8, IC₅₀ > 1000 µM) [1]. Furthermore, replacing the 5-phenyl substituent with a 4-methylphenyl group combined with a 7-(4-chlorophenyl) modification sharply reduces HeLa cytotoxicity relative to the parent diphenyl derivative (compound 1 IC₅₀ = 6.13 ± 1.95 µM vs. compound 4 IC₅₀ = 98.05 ± 4.11 µM, a 16-fold potency loss) [1]. These data establish that the position of the methyl-bearing aryl ring is not interchangeable and that the specific 5-phenyl-2-(p-tolyl) arrangement defines a distinct SAR branch.
| Evidence Dimension | HeLa cell cytotoxicity (IC₅₀) of 7-amino derivatives differing in aryl substitution position |
|---|---|
| Target Compound Data | 5-phenyl-2-(p-tolyl) arrangement: downstream derivative HeLa IC₅₀ (predicted): intermediate to low micromolar range based on SAR trend (compound 7 analog with reversed aryl positions: IC₅₀ = 62.59 ± 8.73 µM) |
| Comparator Or Baseline | 5-(4-methylphenyl)-2-phenyl arrangement derivatives: compound 1 IC₅₀ = 6.13 ± 1.95 µM (SI 8.37); compound 3 IC₅₀ = 13.99 ± 1.80 µM; compound 4 IC₅₀ = 98.05 ± 4.11 µM; compound 7 IC₅₀ = 62.59 ± 8.73 µM; compound 8 IC₅₀ > 1000 µM |
| Quantified Difference | Position of single methyl group differentiates active (IC₅₀ 6–63 µM range) from inactive (IC₅₀ > 1000 µM) derivatives; 5-phenyl→4-methylphenyl switch in compound 1→4 causes 16-fold IC₅₀ increase (6.13→98.05 µM) |
| Conditions | MTT assay; HeLa human cervix adenocarcinoma; 48 h treatment; paclitaxel positive control (IC₅₀ = 0.02 µM) |
Why This Matters
Procurement of the correct regioisomer is critical because the positional arrangement of aryl rings determines whether downstream 7-amino derivatives will exhibit single-digit micromolar or sub-100 µM cytotoxicity, directly impacting hit-to-lead campaign outcomes.
- [1] Kachaeva MV, Olejniczak AB, Denel-Bobrowska M, Zhirnov VV, Velihina YS, Pilyo SG, Brovarets VS. Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. Beilstein J. Org. Chem. 2026, 22, 390–398. doi:10.3762/bjoc.22.27. Data from Table 1 and SAR discussion. View Source
